

# O-7460 as a Diacylglycerol Lipase Alpha (DAGL $\alpha$ ) Inhibitor: A Technical Guide

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## Compound of Interest

Compound Name: O-7460

Cat. No.: B571607

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### Abstract

This technical guide provides a comprehensive overview of **O-7460**, a potent and selective inhibitor of diacylglycerol lipase alpha (DAGL $\alpha$ ). **O-7460** is a valuable research tool for investigating the physiological and pathophysiological roles of the endocannabinoid 2-arachidonoylglycerol (2-AG), the primary product of DAGL $\alpha$  activity. This document details the mechanism of action, quantitative inhibitory data, selectivity profile, and key experimental protocols for the in vitro and in vivo application of **O-7460**. Furthermore, it visualizes the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its scientific application.

### Introduction to O-7460

**O-7460** is a fluorophosphonate-based inhibitor that covalently modifies the active site serine of DAGL $\alpha$ , thereby blocking its enzymatic activity. By inhibiting DAGL $\alpha$ , **O-7460** effectively reduces the biosynthesis of 2-AG, a critical endocannabinoid that modulates a wide range of physiological processes, including neurotransmission, inflammation, and metabolism, primarily through the activation of cannabinoid receptors CB1 and CB2.<sup>[1][2][3]</sup> The selectivity of **O-7460** for DAGL $\alpha$  over other key enzymes in the endocannabinoid system makes it a precise tool for elucidating the specific functions of 2-AG signaling.<sup>[1][3]</sup>

## Quantitative Inhibitory and In Vivo Data

The potency and selectivity of **O-7460** have been characterized in various enzymatic and cellular assays. Its effects on food intake and body weight have also been assessed in preclinical models. The following tables summarize the key quantitative data available for **O-7460**.

Table 1: In Vitro Inhibitory Activity of **O-7460**

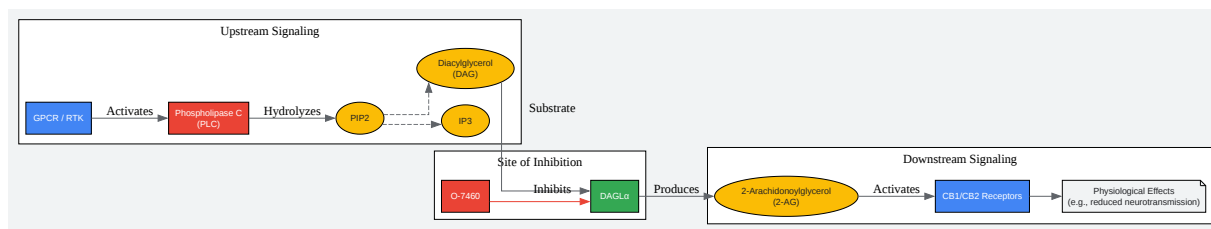
Target Enzyme/Receptor	Assay Type	IC50 / Ki	Source
Human DAGL $\alpha$	Enzymatic Assay	0.69 $\mu$ M (IC50)	<a href="#">[1]</a> <a href="#">[3]</a>
Human Monoacylglycerol Lipase (MAGL)	Enzymatic Assay	> 10 $\mu$ M (IC50)	<a href="#">[1]</a> <a href="#">[3]</a>
Rat Brain Fatty Acid Amide Hydrolase (FAAH)	Enzymatic Assay	> 10 $\mu$ M (IC50)	<a href="#">[3]</a>
Human CB1 Cannabinoid Receptor	Radioligand Binding	> 10 $\mu$ M (Ki)	<a href="#">[1]</a> <a href="#">[3]</a>
Human CB2 Cannabinoid Receptor	Radioligand Binding	> 10 $\mu$ M (Ki)	<a href="#">[1]</a> <a href="#">[3]</a>

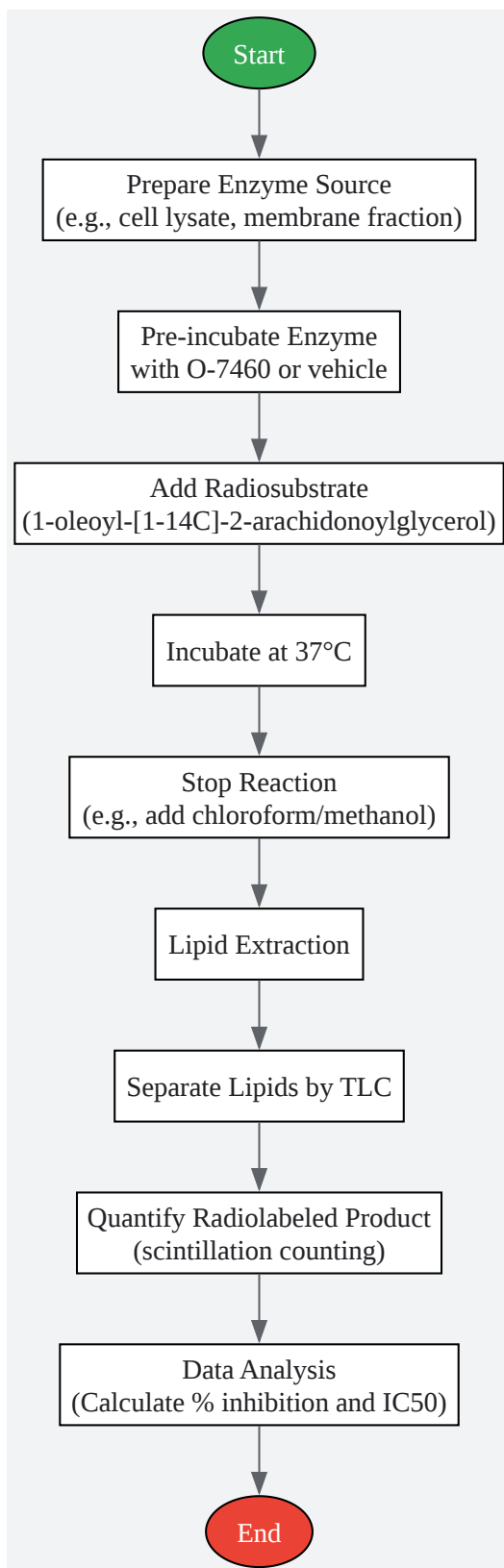
Table 2: In Vivo Efficacy of **O-7460** in a High-Fat Diet Mouse Model

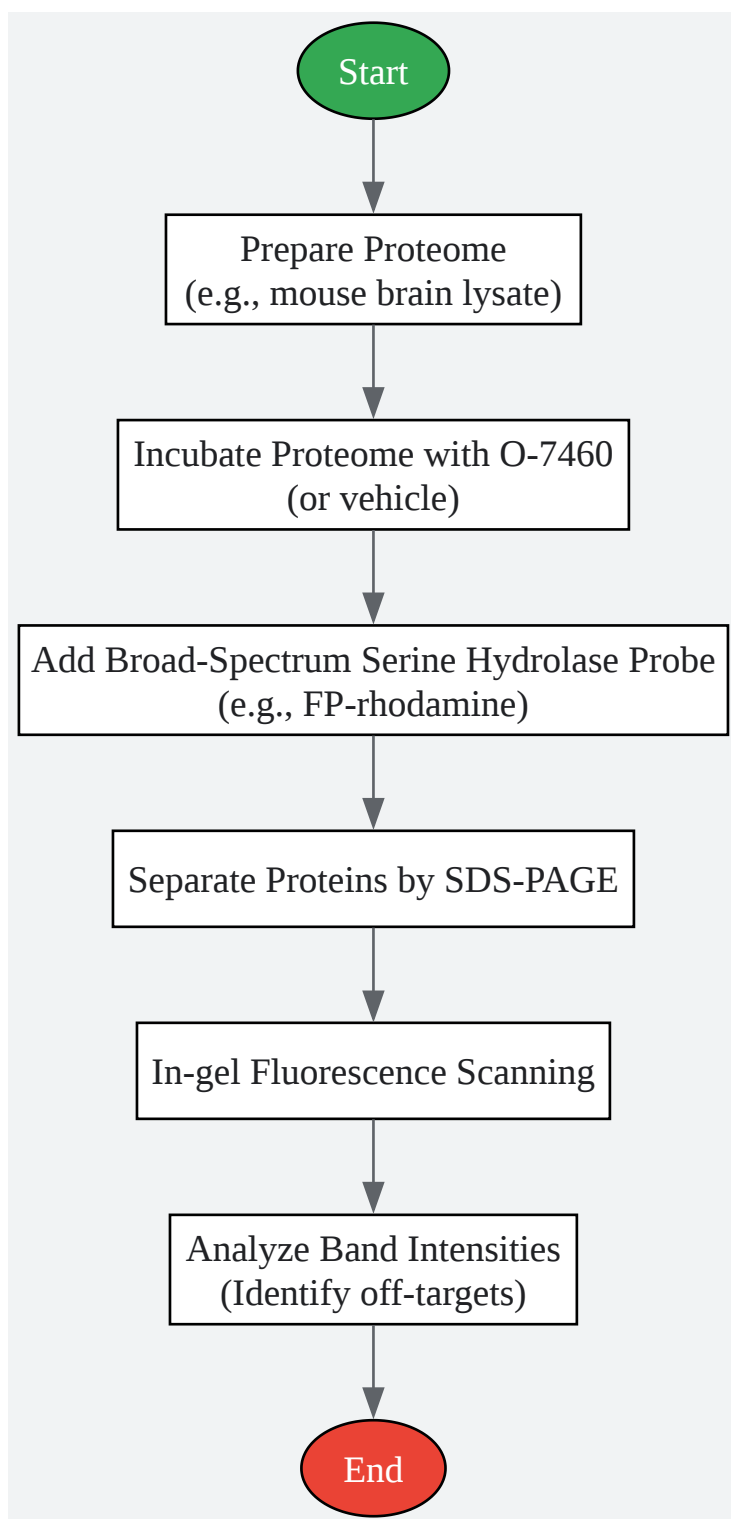
Animal Model	Administration Route	Dosage	Primary Outcome	Source
Male Mice	Intraperitoneal (i.p.)	6-12 mg/kg	Dose-dependent decrease in high-fat diet intake and counteraction of body weight increase.	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>

## Signaling Pathways

To understand the context in which **O-7460** acts, it is crucial to visualize the signaling pathways leading to and stemming from DAGL $\alpha$  activity.







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